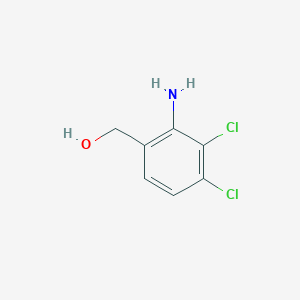

(2-Amino-3,4-dichlorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-3,4-dichlorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2,11H,3,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVLTHNIMJQYEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 3,4 Dichlorophenyl Methanol

Strategies for Constructing the Dichlorophenyl Core

The synthesis of (2-Amino-3,4-dichlorophenyl)methanol commences with a pre-existing dichlorophenyl framework, typically starting from commercially available 1,2-dichlorobenzene (B45396) or its derivatives. A key precursor in a plausible synthetic route is 2,3-dichlorotoluene (B105489). This starting material provides the foundational dichlorophenyl core onto which the necessary amino and methanol (B129727) functionalities are subsequently introduced.

The industrial availability of 1,2-dichlorobenzene, often produced by the chlorination of benzene (B151609), makes it a cost-effective entry point for the synthesis of various dichlorinated aromatic compounds. The formation of the specific 3,4-dichloro substitution pattern on the final product is dictated by the selection of the appropriate starting material and the regiochemical control exerted during subsequent functionalization steps.

Approaches for Introducing the Amino Group

In the context of synthesizing this compound, a key intermediate is a nitrated precursor, such as 2-nitro-3,4-dichlorobenzaldehyde or 2-nitro-3,4-dichlorobenzoic acid. The synthesis of such an intermediate would typically involve the nitration of a suitable dichlorinated aromatic compound. For instance, the nitration of 2,3-dichlorobenzaldehyde (B127699) would be a direct route to 2-nitro-3,4-dichlorobenzaldehyde. While the specific conditions for this exact nitration are not extensively detailed in the provided search results, the nitration of dichlorobenzaldehydes is a known transformation. chemicalbook.com The directing effects of the existing chloro and aldehyde substituents on the aromatic ring would guide the incoming nitro group to the desired position.

Methods for Derivatizing to the Methanol Moiety

The final stage in the synthesis of this compound involves the formation of the methanol group. This is typically accomplished through the reduction of a carbonyl functional group, such as an aldehyde or a carboxylic acid.

Reductive Transformations of Carbonyl Precursors

A direct and efficient method for generating the methanol moiety is the reduction of a corresponding aldehyde, specifically 2-amino-3,4-dichlorobenzaldehyde. This transformation can be readily achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of aldehydes to primary alcohols. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at room temperature.

Alternatively, catalytic hydrogenation can be employed for the reduction of the aldehyde. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or nickel. nih.govgoogleapis.comgoogle.com The conditions for catalytic hydrogenation, including pressure, temperature, and solvent, can be optimized to ensure complete conversion of the aldehyde to the alcohol.

Another potential precursor is 2-amino-3,4-dichlorobenzoic acid. The reduction of a carboxylic acid to a primary alcohol requires a more powerful reducing agent than that used for aldehydes. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. However, due to its high reactivity, it is less selective and may not be suitable if other sensitive functional groups are present. A more chemoselective approach for the reduction of carboxylic acids is the use of borane (B79455) (BH₃) or its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF). Catalytic hydrogenation of carboxylic acids to alcohols is also possible but often requires more forcing conditions and specialized catalysts, such as rhodium-molybdenum oxide systems. google.compatsnap.com

Functional Group Interconversions

The synthesis of the key carbonyl precursors, 2-amino-3,4-dichlorobenzaldehyde or 2-amino-3,4-dichlorobenzoic acid, involves significant functional group interconversions. A key starting material for one of the plausible routes is 2,3-dichlorotoluene. The methyl group of this compound can be oxidized to an aldehyde to form 2,3-dichlorobenzaldehyde. Various methods exist for this oxidation, including the use of bromine and hydrogen peroxide, or a catalytic system composed of cobalt, molybdenum, and bromine with hydrogen peroxide as the oxidant. lscollege.ac.ingoogle.comgoogle.com

The following table summarizes various reported conditions for the oxidation of 2,3-dichlorotoluene to 2,3-dichlorobenzaldehyde:

| Catalyst/Reagent | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| Azobisisobutyronitrile | Bromine, Hydrogen Peroxide | 1,2-dichloroethane, 1,4-Dioxane | 25-75 | 72.1 | lscollege.ac.in |

| Azonitrile compound | Bromine, Hydrogen Peroxide | 1,2-dichloroethane | Not specified | 80.6 | google.com |

| Cobalt, Molybdenum, Bromine complex | Hydrogen Peroxide | Acetic Acid | 90-115 | 20.2-29.0 | google.com |

| Azobisisobutyronitrile | Bromine, Hydrogen Peroxide | Not specified | 25-50 | ≥70 |

Catalytic Systems in Synthesis

Catalysis, particularly hydrogenation, plays a pivotal role in the synthesis of this compound. It offers efficient and clean methods for key reductive transformations.

Hydrogenation Catalysis

Catalytic hydrogenation is a versatile technique applicable to both the reduction of the nitro group to an amino group and the conversion of a carbonyl precursor to the methanol moiety. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield.

For the reduction of a nitro group to an amine, Raney nickel is an effective catalyst. The hydrogenation of 3,4-dichloronitrobenzene (B32671) to 3,4-dichloroaniline (B118046), a related transformation, is carried out using a Raney-Ni catalyst in an alcohol solution under hydrogen pressure at elevated temperatures. chemicalbook.com Platinum-based catalysts are also highly effective for the hydrogenation of halogenated nitroaromatics. nih.gov

The reduction of an aldehyde or a carboxylic acid to an alcohol can also be accomplished via catalytic hydrogenation. For the reduction of amino acids to amino alcohols, a related transformation, heterogeneous catalysts such as Rh-MoOx/SiO2 have been shown to be effective, providing high yields and preserving the stereochemistry. googleapis.comgoogle.compatsnap.com The reaction is typically conducted in an aqueous medium under hydrogen pressure. The following table provides examples of catalyst systems used in the hydrogenation of amino acids to amino alcohols, which can be analogous to the reduction of the carbonyl precursor in the synthesis of the target molecule.

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

| Rh-MoOx/SiO2 | L-alanine | Water | 80 | 8 | 94 | patsnap.com |

| Rh-MoOx/SiO2 | Various amino acids | Water | Not specified | Not specified | 90-94 | googleapis.comgoogle.com |

These examples highlight the utility of heterogeneous catalysts in the reduction of carbonyl groups in the presence of an amino group, which is directly relevant to the final step in the synthesis of this compound.

Other Transition Metal-Mediated Syntheses

Beyond the more common synthetic routes, other transition metal-mediated methodologies offer efficient and sustainable pathways to aminophenylmethanols. Ruthenium-based catalysts, in particular, have been noted for their utility in the synthesis of related compounds such as (2-amino-4-chlorophenyl)methanol. biosynth.com These catalysts are often favored for their efficiency, cost-effectiveness, and environmentally benign characteristics. biosynth.com

Protecting Group Strategies for Amine and Alcohol Functionalities

The presence of both a primary amine and a primary alcohol in this compound necessitates the use of protecting groups in many synthetic contexts to prevent unwanted side reactions and ensure regioselectivity. The choice of protecting groups is critical and must be orthogonal, meaning each group can be removed selectively without affecting the other. iris-biotech.de

Amine Protection: The nucleophilic amino group often requires protection to prevent it from reacting with electrophiles intended for other parts of the molecule. Common protecting groups for anilines include carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). nih.gov

Boc Group: The Boc group is widely used due to its stability under a variety of conditions and its straightforward removal under acidic conditions (e.g., with trifluoroacetic acid, TFA). iris-biotech.de

Cbz Group: The Cbz group is also robust but is typically removed under different, non-acidic conditions via hydrogenolysis, which involves catalytic hydrogenation. nih.gov This orthogonality allows for selective deprotection strategies in complex syntheses. nih.gov

Alcohol Protection: The hydroxyl group can be protected to prevent its acidic proton from interfering with base-sensitive reagents or to avoid its nucleophilic attack on electrophilic centers.

Silyl (B83357) Ethers: A common strategy is the conversion of the alcohol to a silyl ether, such as a tert-butyldimethylsilyl (TBS) ether. TBS ethers are stable across a wide range of reaction conditions but can be selectively cleaved using fluoride (B91410) ion sources, like tetrabutylammonium (B224687) fluoride (TBAF). utsouthwestern.edu

Ethers: Protection as a simple ether, for example, a benzyl (B1604629) (Bn) ether, is another option. Benzyl ethers are generally stable to acidic and basic conditions but can be removed by hydrogenolysis.

Acetals: For molecules containing diols, cyclic acetals are a common protecting strategy. nih.gov

The selection of a specific protecting group strategy depends on the planned subsequent reaction steps, ensuring the stability of the chosen group under those conditions while allowing for its eventual clean removal. utsouthwestern.edu

Optimization of Reaction Conditions for Yield and Selectivity

Achieving optimal yield and selectivity in the synthesis of this compound requires careful optimization of various reaction parameters. The principles of process optimization are universal, focusing on variables such as temperature, pressure, solvent, and catalyst concentration to maximize product formation and minimize byproducts. numberanalytics.commdpi.com

Key Optimization Parameters:

Temperature: Reaction temperature significantly influences both reaction rate and equilibrium conversion. numberanalytics.com For a given transformation, an optimal temperature must be identified that balances a sufficient reaction rate with thermal stability of reactants and products. For instance, in some multi-component reactions, increasing the temperature from room temperature to 70 °C dramatically improves the yield, while a further increase to 90 °C may offer no additional benefit. researchgate.net

Solvent: The choice of solvent is crucial as it can affect reactant solubility, catalyst activity, and reaction pathways. Aqueous solvent systems, such as mixtures of polyethylene (B3416737) glycol (PEG) and water, are often explored as environmentally friendly alternatives that can also enhance catalyst activity and improve yields compared to traditional organic solvents. researchgate.net

Catalyst Loading: The concentration of the catalyst must be optimized. While a higher catalyst loading might increase the reaction rate, it also increases cost. An optimal quantity must be determined where the maximum yield is achieved without unnecessary excess. For example, a reaction might show that 10 mol% of a catalyst is sufficient for promotion, with lower amounts resulting in diminished yields. researchgate.net

Feed Composition and Pressure: In reactions involving gaseous reactants, such as hydrogenation, the partial pressure of the gases and the feed composition are critical variables. numberanalytics.comnih.gov Optimizing pressure can maximize the reaction rate and equilibrium conversion while considering energy consumption. numberanalytics.com

The following table illustrates how systematic variation of reaction conditions can be used to optimize the synthesis of a target molecule, based on general principles found in synthetic chemistry optimization studies.

| Entry | Temperature (°C) | Solvent | Catalyst Loading (mol%) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| 1 | 25 (Room Temp) | Ethanol | 5 | 35 | 80 |

| 2 | 70 | Ethanol | 5 | 60 | 85 |

| 3 | 70 | PEG-400/Water (1:1) | 5 | 75 | 92 |

| 4 | 70 | PEG-400/Water (1:1) | 10 | 92 | 95 |

| 5 | 90 | PEG-400/Water (1:1) | 10 | 91 | 94 |

| 6 | 70 | PEG-400/Water (1:1) | 15 | 92 | 95 |

This table is a hypothetical representation based on optimization principles described in the literature. researchgate.net

Scalability Considerations in Synthetic Procedures

Translating a laboratory-scale synthesis of this compound to an industrial, large-scale process introduces a distinct set of challenges that must be addressed to ensure efficiency, safety, and economic viability. A procedure that is successful on a gram scale may not be suitable for producing multi-kilogram quantities. mdpi.comresearchgate.net

Key considerations for scalability include:

Route Selection: The chosen synthetic route must be robust and reliable. For instance, selecting a route that avoids problematic reagents or intermediates, such as the reduction of a stable pyridinium (B92312) salt, might be preferable for large-scale operations. researchgate.net

Reagent and Solvent Cost: The cost and availability of starting materials, reagents, and solvents become paramount on a large scale. Expensive reagents or those that are difficult to handle may render a process economically unfeasible.

Process Throughput and Cycle Time: The efficiency of each step, including reaction time and workup procedures, must be optimized. For example, hydroboration and subsequent oxidative workup steps may require careful study to maximize the amount of material that can be processed in a given time. researchgate.net

Thermodynamic and Safety Concerns: Exothermic reactions that are easily managed in a lab flask can generate significant heat on a large scale, requiring specialized reactors with efficient cooling systems to prevent thermal runaways.

Workup and Purification: Laboratory purification methods like column chromatography are generally not practical for large quantities. Alternative methods such as crystallization, distillation, or extraction must be developed. Workup procedures, like separating and extracting large volumes of solvents, must also be optimized for efficiency and safety. orgsyn.org

Continuous Flow vs. Batch Processing: For certain reactions, transitioning from traditional batch processing to a continuous flow setup can offer significant advantages in terms of safety, consistency, and throughput. researchgate.net Developing processes for multi-kilogram scale production, such as those for chiral intermediates, often involves moving towards continuous enzymatic processes in specialized reactors like membrane reactors to achieve high space-time yields. mdpi.com

Ultimately, a successful scale-up requires a multidisciplinary approach, combining chemical engineering principles with synthetic organic chemistry to develop a process that is not only high-yielding but also safe, cost-effective, and environmentally responsible. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 2 Amino 3,4 Dichlorophenyl Methanol

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways for (2-Amino-3,4-dichlorophenyl)methanol often involves drawing analogies from studies on simpler, related molecules. A prominent transformation for this compound is the oxidation of the benzylic alcohol to the corresponding aldehyde, 2-amino-3,4-dichlorobenzaldehyde.

The mechanism of this oxidation, particularly when mediated by metallic catalysts, is thought to proceed through a series of well-defined steps. For instance, in a copper(I)-catalyzed aerobic oxidation, a plausible pathway involves the formation of a copper(I)-alkoxide complex. This intermediate can then undergo a process such as a 2-electron oxidation or a sequence of one-electron steps to yield the aldehyde product and a reduced form of the catalyst, which is then re-oxidized by molecular oxygen.

In the context of electrophilic aromatic substitution, the reaction pathway involves the attack of an electrophile on the electron-rich aromatic ring. The stability of the resulting carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion, is a key factor in determining the reaction rate and regioselectivity. The presence of the activating amino group and the deactivating, yet ortho-, para-directing chloro groups, along with the hydroxylmethyl group, creates a complex interplay of electronic effects that guide the incoming electrophile.

Metabolic studies of related compounds, such as 3,4-dichloroaniline (B118046), have revealed pathways involving conjugation and subsequent transformation, suggesting that in biological or biomimetic systems, this compound could form various intermediates through reactions with endogenous molecules.

Influence of Functional Groups on Reaction Mechanisms

The reactivity of this compound is a composite of the individual reactivities of its functional groups, which can also exert mutual electronic and steric influences.

The primary amino group (-NH₂) is a strong activating group in electrophilic aromatic substitution reactions. Through resonance, it donates electron density to the aromatic ring, particularly at the ortho and para positions relative to itself. In this compound, the positions ortho (position 6) and para (position 5, which is blocked by a chloro substituent) to the amino group are activated. This directing effect is crucial in determining the outcome of reactions such as halogenation, nitration, and sulfonation.

However, the high reactivity of the amino group can sometimes be a challenge, leading to over-reaction or side reactions. For instance, in strongly acidic media, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. Furthermore, the amino group itself can act as a nucleophile, participating in reactions such as acylation to form amides.

The primary benzylic hydroxyl group (-CH₂OH) is a key site of reactivity in this compound. Its most common transformation is oxidation to an aldehyde, a reaction that can be achieved using a variety of oxidizing agents and catalytic systems. The mechanism of this oxidation often involves the initial formation of an ester intermediate (e.g., a chromate (B82759) ester in the case of chromium-based oxidants) followed by an elimination step.

The hydroxyl group can also undergo nucleophilic substitution, although this typically requires activation, for example, by protonation in acidic media to form a good leaving group (water). Esterification with carboxylic acids or their derivatives is another important reaction of the hydroxyl group, proceeding through standard acid- or base-catalyzed mechanisms.

The dichlorinated benzene (B151609) ring is the scaffold of the molecule and an active participant in many of its chemical transformations. The two chlorine atoms are electron-withdrawing groups that deactivate the ring towards electrophilic attack. However, like other halogens, they are ortho-, para-directing due to the ability of their lone pairs to stabilize the positive charge in the arenium ion intermediate through resonance.

Catalytic Reaction Mechanisms

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of chemical transformations involving this compound.

Various catalytic systems have been shown to be effective for the transformation of functional groups present in this compound.

Oxidation Catalysts: The selective oxidation of the benzylic alcohol to the corresponding aldehyde can be achieved with high efficiency using catalytic systems. A notable example is the use of a copper(I) salt in combination with a ligand such as 4-dimethylaminopyridine (B28879) (DMAP) and a co-catalyst like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under an oxygen atmosphere. In this system, the catalyst facilitates the aerobic oxidation of the alcohol, with the metal center cycling through different oxidation states.

Silver-catalyzed oxidation has also been investigated for aminobenzyl alcohols. The kinetic studies of such reactions often show a dependence on the concentrations of the substrate, oxidant, and catalyst, providing insights into the rate-determining step of the reaction mechanism.

Transition Metal Catalysts in Synthesis: Ruthenium-based catalysts have been reported for the synthesis of related aminophenylmethanol compounds. These catalysts can facilitate reactions through various mechanisms, including hydrogenation and transfer hydrogenation, and are often valued for their high activity and selectivity.

Below is a table summarizing the types of catalysts and their roles in transformations analogous to those that this compound could undergo.

| Catalyst System | Transformation | Plausible Role of Catalyst |

| Copper(I)/DMAP/TEMPO | Selective oxidation of the hydroxyl group | Facilitates aerobic oxidation through a redox cycle involving copper species. |

| Silver(I) salts | Oxidation of the hydroxyl group | Activates the oxidizing agent (e.g., persulfate) and participates in the electron transfer process. |

| Ruthenium-based complexes | Synthesis (e.g., reduction of a corresponding ketone) | Acts as a hydrogenation or transfer hydrogenation catalyst, often involving hydride transfer steps. |

Investigation of Catalyst–Substrate Interactions

The synthesis of this compound, often proceeding through the reduction of a corresponding carbonyl compound like 2-amino-3,4-dichlorobenzaldehyde, is highly dependent on the choice of catalyst. The interaction between the catalyst and the substrate is a determining factor for the reaction's efficiency and selectivity.

Detailed mechanistic studies on closely related systems, such as the synthesis of (2-amino-4-chlorophenyl)methanol, have highlighted the efficacy of ruthenium-based catalysts. These catalysts are thought to operate via a catalytic cycle that involves the coordination of the carbonyl group of the substrate to the metal center. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and susceptible to hydride transfer from the reducing agent, which is also activated by the catalyst.

The amino group in the ortho position can play a significant role in the catalyst-substrate interaction. It can act as a directing group, facilitating the binding of the substrate to the catalyst in a specific orientation. This chelation effect can enhance the reaction rate and influence the stereochemical outcome in asymmetric syntheses. Computational modeling and spectroscopic techniques are often employed to elucidate the structure of these catalyst-substrate complexes and the transition states involved.

Table 1: Postulated Key Interactions in the Catalytic Reduction of 2-Amino-3,4-dichlorobenzaldehyde

| Interaction Type | Interacting Moieties | Role in Catalysis |

| Coordination | Carbonyl Oxygen and Catalyst Metal Center | Activation of the carbonyl group |

| Hydrogen Bonding | Amino Group and Catalyst Ligands/Solvent | Orientation of the substrate |

| Chelation | Amino Group and Carbonyl Oxygen with Metal Center | Stabilization of the transition state |

| Steric Hindrance | Dichlorophenyl group and Catalyst Ligands | Influencing stereoselectivity |

Solvent Effects on Reaction Dynamics and Mechanisms

The solvent is not merely an inert medium but an active participant in many chemical reactions, influencing reaction rates and mechanisms. In transformations involving this compound, the polarity, proticity, and coordinating ability of the solvent are critical parameters.

In reactions where this compound acts as a nucleophile, for example, in substitutions or additions via its amino or hydroxyl group, the solvent's ability to solvate the reactants and stabilize any charged species formed during the reaction is paramount. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate such reactions by effectively solvating cations while leaving the anionic nucleophile relatively free and more reactive.

Table 2: Influence of Solvent on a Hypothetical Nucleophilic Substitution Reaction Involving the Amino Group of this compound

| Solvent | Dielectric Constant (approx.) | Relative Reaction Rate (Hypothetical) | Primary Mode of Influence |

| n-Hexane | 2.0 | Very Low | Poor solubility and stabilization of polar intermediates |

| Dichloromethane | 9.1 | Moderate | Moderate polarity, good solubility for many organics |

| Tetrahydrofuran (THF) | 7.5 | Moderate | Aprotic, can coordinate with cations |

| Methanol (B129727) | 33.0 | High | Protic, stabilizes charged species through H-bonding |

| Dimethylformamide (DMF) | 36.7 | Very High | Polar aprotic, effectively solvates cations |

Stereochemical Control in Relevant Reactions

The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is achieved, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. When this compound is synthesized from a prochiral precursor like 2-amino-3,4-dichlorobenzaldehyde, the formation of a new stereocenter at the carbinol carbon presents an opportunity for stereochemical control.

Asymmetric synthesis of chiral amino alcohols can be achieved through several strategies, including the use of chiral catalysts (catalytic asymmetric reduction) or chiral auxiliaries. In catalytic asymmetric reduction, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that favors the formation of one enantiomer over the other. The precise nature of the catalyst-substrate interactions, as discussed in section 3.3.2, is critical for high enantioselectivity. The steric and electronic properties of both the substrate (including the chloro-substituents on the phenyl ring) and the chiral ligand dictate the facial selectivity of the hydride attack on the carbonyl group.

Biocatalysis, using enzymes such as ketoreductases, offers another powerful approach for the stereoselective synthesis of chiral alcohols with high enantiomeric excess. These enzymes provide a highly specific chiral pocket that binds the substrate in a predetermined orientation, leading to the formation of a single enantiomer.

Table 3: Comparison of Strategies for Stereochemical Control in the Synthesis of this compound

| Strategy | Chiral Source | Typical Outcome | Key Mechanistic Feature |

| Catalytic Asymmetric Reduction | Chiral ligand on a metal catalyst | High enantiomeric excess (ee) | Diastereomeric transition states with different energy barriers |

| Chiral Auxiliary | Covalently attached chiral group | High diastereomeric excess (de) | Steric hindrance from the auxiliary directs the incoming reagent |

| Biocatalysis | Enzyme (e.g., ketoreductase) | Very high enantiomeric excess (ee) | Precise substrate binding in the chiral active site of the enzyme |

Reactivity and Derivatization Chemistry of 2 Amino 3,4 Dichlorophenyl Methanol

Reactions of the Aromatic Amine Functionality

The presence of the aromatic amine in (2-Amino-3,4-dichlorophenyl)methanol is a cornerstone of its reactivity, enabling a variety of transformations from simple acylations to the construction of complex heterocyclic systems.

Amidation and Acylation Reactions

The aromatic amine of this compound can readily undergo amidation and acylation reactions. These reactions involve the treatment of the amine with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. While direct amidation with carboxylic acids typically requires coupling agents to facilitate the reaction, the use of more reactive acylating agents like acid chlorides or anhydrides often proceeds under milder conditions. nih.gov

For instance, the reaction with an acid chloride, such as acetyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, would yield the corresponding N-acylated product. This transformation is a common strategy to protect the amine functionality or to introduce specific acyl groups to modify the compound's properties.

Table 1: Examples of Amidation and Acylation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetyl chloride/Pyridine | N-(2,3-dichloro-6-(hydroxymethyl)phenyl)acetamide |

| This compound | Benzoyl chloride/Triethylamine | N-(2,3-dichloro-6-(hydroxymethyl)phenyl)benzamide |

This table presents hypothetical reaction products based on established chemical principles for acylation of aromatic amines.

Condensation Reactions and Imine Formation

The primary aromatic amine of this compound can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comnih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.comlibretexts.org The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture. nih.gov

These imine derivatives are valuable intermediates in organic synthesis, serving as precursors for the synthesis of various other compounds, including secondary amines (via reduction) and other heterocyclic systems. masterorganicchemistry.com The reaction of this compound with an aldehyde like benzaldehyde (B42025) would yield the corresponding N-benzylidene derivative.

Cyclization Reactions for Heterocycle Formation

One of the most significant applications of this compound in synthetic chemistry is its use as a precursor for the formation of various heterocyclic compounds. The ortho-relationship of the amino and hydroxymethyl groups provides a unique structural motif for intramolecular cyclization reactions, leading to the formation of fused ring systems.

Quinazoline (B50416) Derivatives: this compound and related 2-aminoaryl methanols are valuable starting materials for the synthesis of quinazolines. organic-chemistry.orgnih.govscielo.br For example, a copper-catalyzed cascade reaction with aldehydes can lead to the formation of 2-substituted quinazolines in good yields. organic-chemistry.org Another approach involves a ruthenium-catalyzed dehydrogenative coupling with benzyl (B1604629) alcohol. organic-chemistry.org These methods highlight the utility of the aminobenzyl alcohol moiety in constructing the quinazoline core.

Benzodiazepine Derivatives: The scaffold of this compound is also amenable to the synthesis of benzodiazepines, an important class of therapeutic agents. scielo.brnih.govajrconline.orggoogle.com The synthesis often involves the reaction of an ortho-aminoaryl ketone precursor, which can be conceptually derived from the oxidation of the primary alcohol of this compound. The subsequent reaction with an amino acid or its derivative, followed by cyclization, leads to the formation of the 1,4-benzodiazepine (B1214927) ring system. scielo.br

Polycyclic Heterocycles: Beyond quinazolines and benzodiazepines, the reactivity of the amino and alcohol functionalities can be harnessed to construct more complex polycyclic and spiro heterocyclic systems through multi-step synthetic sequences or one-pot reactions. nih.govnih.govresearchgate.net These reactions often leverage the "tert-amino effect" or involve cascade reactions initiated by condensation or acylation. nih.govresearchgate.net

Reactions of the Primary Alcohol Functionality

The primary alcohol group in this compound offers another site for chemical modification, primarily through esterification and etherification reactions.

Esterification Reactions

The primary alcohol can be converted to its corresponding ester through reaction with carboxylic acids or their derivatives. nih.govresearchgate.netacs.orggoogle.comgoogle.com Direct esterification with a carboxylic acid is an equilibrium process that is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. nih.gov More efficient methods often employ activating agents for the carboxylic acid or use more reactive acylating agents like acid chlorides or anhydrides in the presence of a base. researchgate.net

For example, the reaction of this compound with acetic anhydride (B1165640) would lead to the esterification of the alcohol, in addition to the potential acylation of the amine, depending on the reaction conditions. Selective esterification can be achieved by first protecting the more reactive amine group.

Table 2: Examples of Esterification Reactions

| Reactant | Reagent | Product (assuming protected amine) |

|---|---|---|

| N-protected this compound | Acetic anhydride/Pyridine | (2-(protected-amino)-3,4-dichlorophenyl)methyl acetate |

This table illustrates potential esterification products, highlighting the need for amine protection for selective reaction at the alcohol.

Etherification Reactions

The primary alcohol of this compound can also be converted into an ether. chemicalbook.comorganic-chemistry.orgresearchgate.net A common method for ether synthesis is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. organic-chemistry.org Due to the presence of the acidic amine proton, selective deprotonation of the alcohol would require careful choice of base and reaction conditions.

Alternatively, other etherification methods, such as those catalyzed by transition metals or employing specific reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in an alcohol solvent, can be utilized to form ethers from benzylic alcohols. organic-chemistry.org

Oxidation Reactions

The primary alcohol functionality of this compound is susceptible to oxidation to form the corresponding aldehyde, 2-amino-3,4-dichlorobenzaldehyde, and subsequently the carboxylic acid, 2-amino-3,4-dichlorobenzoic acid. The presence of the amino group requires chemoselective oxidation methods to avoid undesired side reactions.

Detailed research into the oxidation of substituted 2-aminobenzyl alcohols has identified effective catalytic systems that preserve the amino functionality. Copper(I)-based catalysts, in particular, have demonstrated high selectivity under mild conditions. nih.govresearchgate.net A system employing copper(I) iodide (CuI), 4-(dimethylamino)pyridine (DMAP), and 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) in acetonitrile (B52724) under an oxygen atmosphere can efficiently convert aminobenzyl alcohols bearing halogen substituents into their respective aldehydes in good to excellent yields. nih.gov This suggests that this compound can be selectively oxidized to 2-amino-3,4-dichlorobenzaldehyde.

Further oxidation of the resulting aldehyde to 2-amino-3,4-dichlorobenzoic acid is also a feasible transformation. Standard oxidation methods for aromatic aldehydes, such as using potassium permanganate, can be employed, although reaction conditions must be carefully controlled to manage the reactivity of the dichlorinated aniline (B41778) ring. chemicalbook.com

| Catalyst System | Oxidant | Solvent | Key Features | Typical Yields |

|---|---|---|---|---|

| CuI / DMAP / TEMPO | O₂ (balloon) | Acetonitrile | Mild room temperature conditions, high chemoselectivity for the alcohol over the amine. nih.govresearchgate.net | Good to Excellent |

| KMnO₄ | KMnO₄ | Aqueous/Organic | Standard, strong oxidant for converting aldehydes to carboxylic acids. chemicalbook.com | Variable |

Reactivity of the Dichlorinated Aromatic Ring

The two chlorine atoms on the aromatic ring of this compound are potential sites for substitution reactions. The electronic properties of the amino and hydroxymethyl groups significantly influence the ring's reactivity towards both nucleophilic and metal-catalyzed substitution.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgyoutube.com In this compound, the substituents present a conflicting electronic scenario. The amino group is a strong electron-donating group by resonance, which deactivates the ring towards nucleophilic attack. Conversely, the chlorine atoms are electron-withdrawing by induction, which provides some activation.

Studies on related chloroanilines have shown them to be generally poor substrates for SNAr reactions. lookchem.com For instance, 3,4-dichloroaniline (B118046) has been reported to yield complex mixtures upon prolonged exposure to nucleophiles. lookchem.com The reactivity can sometimes be enhanced by converting the amino group into an amide (anilide), which is more electron-withdrawing. lookchem.com Given these factors, this compound is expected to be relatively unreactive towards SNAr under standard conditions. For a reaction to occur, harsh conditions or the use of a very strong nucleophile would likely be necessary. The chlorine atom at the C4 position (para to the amino group) would be the more likely site of substitution over the C3 position if a reaction were to be forced, due to the directing effects of the amino group.

| Substituent | Position | Electronic Effect | Impact on SNAr Reactivity |

|---|---|---|---|

| -NH₂ | C2 | Electron-donating (resonance) | Deactivating |

| -CH₂OH | C2 | Weakly deactivating (induction) | Minor Deactivation |

| -Cl | C3, C4 | Electron-withdrawing (induction) | Activating |

Cross-Coupling Reactions

The chlorine substituents on the aromatic ring serve as handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki, Heck, and Buchwald-Hartwig amination are powerful tools for derivatizing aryl chlorides. mdpi.comnih.gov

A key challenge in the cross-coupling of this compound is achieving site-selectivity between the two chlorine atoms. Research on similar dichlorinated aromatic systems has shown that selectivity can be controlled by the choice of ligand, catalyst, and reaction conditions. nih.gov For dichlorinated N-heteroarenes, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the C4 position with high selectivity. nih.gov This suggests that selective functionalization of the C4-chloro group in this compound is plausible.

The presence of the free amino and hydroxyl groups can interfere with the catalytic cycle by coordinating to the palladium center. Therefore, protection of these groups, for example, as an amide and a silyl (B83357) ether, respectively, may be necessary to achieve efficient and clean cross-coupling.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Heck Coupling | Alkene | C-C | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd(0) catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

| Sonogashira Coupling | Terminal Alkyne | C-C | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |

Multi-functional Group Transformations

The presence of three distinct functional groups on this compound opens the possibility for complex, one-pot transformations where multiple bonds are formed sequentially.

Tandem Reactions

Tandem reactions involve two or more bond-forming steps occurring consecutively in a single reaction vessel without the isolation of intermediates. nih.govorientjchem.org A potential tandem reaction involving this compound could be initiated by the oxidation of the alcohol. The in situ generated aldehyde, 2-amino-3,4-dichlorobenzaldehyde, is a reactive intermediate that can participate in subsequent reactions.

For example, a tandem oxidation-condensation process could be designed. nih.gov Following the initial selective oxidation of the alcohol, the introduction of a suitable nucleophile, such as malononitrile (B47326) or a β-dicarbonyl compound, could lead to a Knoevenagel condensation followed by a cyclization reaction, potentially catalyzed by the same base or a co-catalyst, to form complex heterocyclic structures in one pot. nih.gov

Cascade Reactions

Cascade reactions are similar to tandem reactions but are distinguished by the fact that the product of the first reaction triggers the subsequent transformation, often leading to a significant increase in molecular complexity. nih.govacs.org

A hypothetical cascade reaction could be initiated by a selective cross-coupling at the C4-chloro position. If the coupled substituent contains a suitable functional group, it could then react intramolecularly with either the amino or the hydroxymethyl group. For instance, a Suzuki coupling with a boronic acid containing a terminal alkyne could be followed by a palladium- or copper-catalyzed intramolecular cyclization involving the amino group to form a substituted quinoline (B57606) or related heterocycle. The initial C-C bond formation would set up the geometry for the subsequent C-N bond-forming cyclization event, exemplifying a cascade process.

Advanced Analytical Methodologies for 2 Amino 3,4 Dichlorophenyl Methanol Research

Spectroscopic Techniques for Structural Characterization

Spectroscopy is indispensable for elucidating the molecular architecture of (2-Amino-3,4-dichlorophenyl)methanol, providing detailed information about its atomic composition and bonding.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals corresponding to each unique hydrogen and carbon atom in the structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂OH), the alcohol proton (OH), and the amine protons (NH₂). The chemical shifts (δ) of the aromatic protons are influenced by the positions of the amino, chloro, and hydroxymethyl substituents on the phenyl ring. The methylene protons would likely appear as a singlet, and the amine and hydroxyl protons would present as broad singlets that are exchangeable with D₂O. mdpi.com

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. mdpi.com One would expect to see distinct signals for the two aromatic carbons bearing chlorine atoms, the four other aromatic carbons, and the benzylic carbon of the methanol (B129727) group. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. rsc.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, further confirming the structural assignment.

Below is a table of predicted chemical shifts for this compound.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 135 |

| CH₂OH | ~4.6 | ~65 |

| NH₂ | Broad, variable | N/A |

| OH | Broad, variable | N/A |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies include:

N-H stretching: The amino group (NH₂) will typically show two bands in the region of 3300-3500 cm⁻¹.

O-H stretching: The hydroxyl group (OH) of the methanol substituent will present as a broad band around 3200-3600 cm⁻¹.

Aromatic C-H stretching: These vibrations are usually observed just above 3000 cm⁻¹.

C-Cl stretching: The carbon-chlorine bonds will give rise to absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

C-N stretching: This will appear in the 1250-1350 cm⁻¹ region.

C-O stretching: The carbon-oxygen single bond of the primary alcohol will show a strong band in the 1000-1260 cm⁻¹ range.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H (Amino) | 3300 - 3500 |

| O-H (Alcohol) | 3200 - 3600 (broad) |

| Aromatic C-H | >3000 |

| C-Cl | 600 - 800 |

| C-N | 1250 - 1350 |

| C-O | 1000 - 1260 |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS, GC-MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI-MS): This soft ionization technique is suitable for polar molecules like this compound and would be expected to show a prominent protonated molecular ion [M+H]⁺. The isotopic pattern of this ion would be characteristic of a molecule containing two chlorine atoms. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound. This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. chemrxiv.orglcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scholarsresearchlibrary.com For this compound, GC-MS analysis would provide a retention time and a mass spectrum. nih.govewai-group.com The mass spectrum would show the molecular ion and characteristic fragment ions, such as the loss of the CH₂OH group, which can aid in structural confirmation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the aromatic ring. researchgate.net The presence of the amino and chloro substituents on the benzene (B151609) ring will influence the position and intensity of these absorption maxima (λmax). researchgate.net Aniline (B41778) itself shows two prominent absorption bands around 230 nm and 280 nm. nist.gov The dichlorophenyl and hydroxymethyl groups would be expected to cause a bathochromic (red) shift in these absorptions.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for separating this compound from other compounds and for assessing its purity.

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. crsubscription.com For this compound, TLC can be used to visualize its presence and separation from starting materials or byproducts.

The choice of the mobile phase (eluent) is critical for achieving good separation. orgchemboulder.com Given the polar nature of the amino and hydroxyl groups in this compound, a moderately polar solvent system is typically required. chemistryhall.com Common solvent systems for aromatic amines and alcohols include mixtures of a nonpolar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as ethyl acetate, dichloromethane, or methanol. sciencemadness.org The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a specific solvent system. chemistryhall.com Visualization of the spots on the TLC plate can be achieved using UV light or by staining with a suitable reagent.

| Compound Type | Typical TLC Mobile Phase | Expected Rf Range |

| Polar Aromatic Amines/Alcohols | Hexane/Ethyl Acetate (e.g., 1:1) | 0.3 - 0.6 |

| Dichloromethane/Methanol (e.g., 95:5) | 0.2 - 0.5 |

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for its purification from reaction mixtures. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For amino- and chloro-substituted aromatic compounds, reversed-phase HPLC is a commonly employed method.

In a typical analytical setup, a C18 column (a nonpolar stationary phase) would be used. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (often with a pH-modifying buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The separation mechanism relies on the principle that more polar compounds will elute earlier, while less polar compounds will be retained longer by the nonpolar stationary phase. Given the presence of both a polar amino group and a nonpolar dichlorophenyl ring, careful optimization of the mobile phase gradient is crucial for achieving sharp, well-resolved peaks.

Detection is commonly achieved using a UV-Vis spectrophotometer, as the benzene ring in this compound will absorb ultraviolet light at a characteristic wavelength. The purity of a sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For preparative HPLC, the same principles apply, but on a larger scale, to isolate the pure compound from impurities.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

X-ray Crystallography for Solid-State Structure Determination

The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. analis.com.my The positions and intensities of these spots are used to calculate an electron density map, from which the positions of the individual atoms can be determined.

While the specific crystal structure of this compound is not publicly available, data from closely related compounds, such as 2-amino-4-chlorobenzonitrile, can illustrate the type of information obtained. analis.com.my Such an analysis would reveal the precise geometry of the dichlorophenyl ring, the conformation of the aminomethanol (B12090428) substituent, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. For instance, the amino and hydroxyl groups are capable of forming hydrogen bonds, which would significantly influence the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 80.898 (17) |

| γ (°) | 83.021 (17) |

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and heteroatoms (like chlorine) in a sample of a pure organic compound. This analysis is crucial for verifying that a synthesized compound has the expected empirical formula.

The technique involves the complete combustion of a small, precisely weighed sample of this compound in a stream of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. Chlorine is determined by other methods, such as titration after combustion. The masses of these products are then used to calculate the percentage composition of each element in the original sample.

The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₇H₈Cl₂NO). A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 43.32% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.15% |

| Chlorine (Cl) | 35.453 | 2 | 70.906 | 36.52% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.21% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 8.24% |

| Total | - | - | 194.053 | 100.00% |

Role As a Chemical Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Scaffolds

The aminobenzyl alcohol moiety is a well-established precursor for a variety of nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and biologically active compounds. The presence of the dichloro substituents on the phenyl ring can further influence the reactivity and properties of the resulting molecules.

One of the most common applications of 2-aminobenzyl alcohols is in the synthesis of quinolines and quinazolines. researchgate.netorganic-chemistry.org These scaffolds are central to many compounds with significant biological activity. The synthesis often involves a cyclization reaction where the amino and hydroxyl groups of the aminobenzyl alcohol react with other molecules. For instance, visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols can yield quinolines. acs.org Similarly, reactions with aldehydes or nitriles can lead to the formation of quinazolines. organic-chemistry.org The general transformation involves the oxidation of the alcohol to an aldehyde, which then participates in a condensation and cyclization sequence.

The reactivity of the amino alcohol can be harnessed in one-pot reactions to build complex systems, avoiding multi-step procedures that often involve protection and deprotection of functional groups. organic-chemistry.org For example, treatment of amino alcohols with thionyl chloride can directly lead to the formation of cyclic amines. organic-chemistry.org

The table below summarizes some of the key heterocyclic scaffolds synthesized from aminobenzyl alcohol precursors.

| Precursor | Reactant(s) | Resulting Scaffold | Reaction Type |

| 2-Aminobenzyl alcohol | Secondary Alcohols | Quinolines | Oxidative Cyclization acs.org |

| 2-Aminobenzyl alcohol | Aldehydes | Quinazolines | Dehydrogenative Cyclization organic-chemistry.org |

| 2-Aminobenzyl alcohol | Ketones | Quinolines | Friedländer Annulation researchgate.net |

| 2-Aminobenzyl alcohol | Nitriles | Quinazolines | Dehydrogenative Coupling organic-chemistry.org |

| Amino alcohol | Thionyl Chloride | Cyclic Amines | Chlorination/Cyclodehydration organic-chemistry.org |

This table illustrates the versatility of aminobenzyl alcohols in synthesizing various nitrogen-containing heterocycles through different reaction pathways.

Application in the Construction of Diversified Chemical Libraries

Diversity-Oriented Synthesis (DOS) is a strategy aimed at creating collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.gov The goal is to explore a wide range of chemical space to identify novel compounds with desired biological activities. (2-Amino-3,4-dichlorophenyl)methanol, as a versatile building block, is well-suited for such applications.

Starting from a common core like this compound, a multitude of different scaffolds can be generated by reacting it with a diverse set of chemical inputs. This approach allows for the rapid generation of a library of related but structurally distinct molecules. For example, by varying the ketone or aldehyde reactant in the synthesis of quinolines or quinazolines, a library of substituted heterocycles can be produced. researchgate.netorganic-chemistry.org This structural diversity is crucial for exploring structure-activity relationships and identifying lead compounds for drug development.

Utilization in Solid-Phase Organic Synthesis (SPOS) Methodologies

Solid-Phase Organic Synthesis (SPOS) is a powerful technique that simplifies the purification process in multi-step syntheses by attaching the molecule of interest to an insoluble solid support, typically a polymer resin. beilstein-journals.org This allows for the use of excess reagents to drive reactions to completion, with subsequent removal by simple filtration and washing. lsu.edu

In SPOS, a linker or handle is a crucial component that connects the first building block to the solid support. lsu.edu The choice of linker is critical as it must be stable to the planned reaction conditions but cleavable under specific, mild conditions to release the final product. nih.gov

While direct information on this compound as a linker is not prevalent, analogous structures like dichlorophenyl methanols have been developed as linkers for solid-phase synthesis. nih.gov For example, a hydroxytetrachlorodiphenylmethyl (HTPM) linker has been developed for immobilizing carboxylic acids, amines, and alcohols. This type of linker demonstrates stability to a wide range of nucleophiles and bases but can be cleaved by treatment with a mild acid like 20% trifluoroacetic acid (TFA). nih.gov The principle involves attaching the molecule to the resin through the hydroxyl group of the linker. The stability and cleavage properties are tuned by the electronic effects of the substituents on the phenyl rings.

The process of attaching a molecule to the solid support is known as immobilization. For a linker derived from a substituted benzyl (B1604629) alcohol, immobilization of a carboxylic acid, for instance, could be achieved through esterification using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). nih.gov

Cleavage is the final step where the synthesized molecule is detached from the solid support. For acid-labile linkers, such as those based on trityl or benzhydryl systems (which are structurally related to substituted diphenylmethanols), cleavage is typically accomplished by treatment with an acid. The specific acid and its concentration determine the lability of the linker. For instance, the HTPM linker mentioned previously is cleaved with 20% TFA. nih.gov This allows for the release of the final product into solution, which can then be isolated and purified. The ability to perform multiple reaction steps on the solid support followed by a single cleavage and purification step is a major advantage of SPOS. beilstein-journals.org

Future Research Directions and Perspectives

Development of Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern synthetic chemistry. Future research on (2-Amino-3,4-dichlorophenyl)methanol should prioritize the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the exploration of biocatalytic methods . The use of whole-cell or isolated enzymes for the synthesis of chiral alcohols and amino acids is a well-established green technology. nih.govnih.gov Enzymes such as alcohol dehydrogenases (ADHs) and transaminases could be employed for the stereoselective synthesis of chiral derivatives of this compound. nih.govnih.gov Biocatalysis offers several advantages, including high selectivity, mild reaction conditions (ambient temperature and pressure), and the use of biodegradable catalysts. mdpi.com The development of robust and reusable biocatalysts will be crucial for the industrial-scale production of this compound and its derivatives.

Another key area is the implementation of green chemistry principles in the synthetic pathway. This includes the use of safer solvents, such as water or supercritical fluids, and the development of catalytic reactions that proceed with high atom economy. rsc.org For instance, the reduction of a suitable nitro-substituted precursor could be achieved using environmentally friendly reducing agents or through catalytic hydrogenation with recyclable catalysts. researchgate.netgoogle.com Electrochemical synthesis also presents a sustainable alternative, offering a clean method for reduction and oxidation reactions. researchgate.net

| Synthesis Strategy | Key Advantages | Relevant Research Areas |

| Biocatalysis | High enantioselectivity, mild reaction conditions, biodegradable catalysts. nih.govnih.gov | Enzyme screening and engineering (ADHs, transaminases), process optimization for whole-cell catalysis. mdpi.comresearchgate.net |

| Green Chemistry | Reduced waste, use of safer solvents, high atom economy. rsc.org | Catalytic hydrogenation, electrochemical synthesis, use of renewable feedstocks. researchgate.netgoogle.comresearchgate.net |

Exploration of Novel Transformations and Applications

The unique arrangement of amino, hydroxyl, and chloro substituents on the aromatic ring of this compound makes it a versatile building block for the synthesis of a wide range of novel compounds with potential applications in medicinal chemistry and materials science.

Future research should focus on exploring novel catalytic transformations . For example, the amino and alcohol functionalities can participate in cyclization reactions to form various N-heterocycles, such as quinolines and quinazolines, which are prevalent scaffolds in pharmaceuticals. researchgate.netresearchgate.net Transition-metal-catalyzed cross-coupling reactions could be employed to further functionalize the aromatic ring, introducing new substituents that modulate the compound's properties. synthesisspotlight.com The chemoselective oxidation of the benzylic alcohol to the corresponding aldehyde would provide a key intermediate for the synthesis of imines, Schiff bases, and other valuable derivatives. nih.gov

The potential medicinal chemistry applications of derivatives of this compound warrant thorough investigation. Substituted benzylamines and aminobenzyl alcohols are known to exhibit a range of biological activities. ias.ac.indrugbank.com The dichlorinated phenyl ring, in particular, is a common feature in many bioactive molecules. Therefore, a systematic exploration of the structure-activity relationships (SAR) of its derivatives could lead to the discovery of new therapeutic agents.

Advanced Computational Design of Derivatives and Reactivity Pathways

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. nih.govnih.gov The application of these methods to this compound can accelerate the design of novel derivatives with desired properties and provide a deeper understanding of their reactivity.

Future research should involve the use of quantum mechanics (QM) and density functional theory (DFT) to investigate the electronic structure and reactivity of the molecule. nih.govmdpi.comnih.gov These studies can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic transformations. libretexts.orgyoutube.com For example, computational models can help in understanding the directing effects of the substituents on the aromatic ring in electrophilic substitution reactions.

Molecular docking and dynamics simulations can be employed to predict the binding affinity and mode of interaction of this compound derivatives with biological targets, such as enzymes and receptors. nih.govresearchgate.netjapsr.in This in silico screening can prioritize the synthesis of compounds with the highest potential for biological activity, thereby streamlining the drug discovery process.

| Computational Method | Application | Potential Insights |

| Quantum Mechanics (QM/DFT) | Reactivity analysis, prediction of reaction mechanisms. nih.govmdpi.comnih.gov | Identification of reactive sites, understanding substituent effects. libretexts.orgyoutube.com |

| Molecular Docking | Virtual screening, prediction of binding modes. nih.govresearchgate.net | Prioritization of synthetic targets for biological evaluation. |

| Molecular Dynamics (MD) | Simulation of ligand-receptor interactions over time. nih.gov | Understanding the stability and dynamics of binding. |

Integration into Multi-component Reactions and Convergent Syntheses

Multi-component reactions (MCRs) and convergent synthetic strategies offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. nih.govmdpi.com The integration of this compound or its derivatives into such synthetic schemes is a promising area for future research.

The amino and hydroxyl groups of this compound, or the corresponding aldehyde, can serve as reactive handles in various multi-component reactions . For instance, it could participate in Ugi or Passerini reactions to generate complex peptide-like structures. nih.gov Its aldehyde derivative could be a key component in the synthesis of dihydropyrimidines via the Biginelli reaction or related MCRs. researchgate.net

Q & A

Basic: How can researchers optimize the synthesis of (2-amino-3,4-dichlorophenyl)methanol to improve yield and purity?

Methodological Answer:

Synthesis typically involves reducing a corresponding aldehyde precursor (e.g., 2-amino-3,4-dichlorobenzaldehyde) using NaBH₄ or LiAlH₄ in anhydrous THF or ethanol. Key parameters include:

- Solvent choice : Polar aprotic solvents enhance reaction efficiency. Ethanol (60% v/v) has been effective for similar dichlorophenyl derivatives .

- Catalyst : KOH or NaOH can accelerate reduction under mild heating (323 K).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (dichloromethane-methanol) removes unreacted starting materials .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Determines molecular conformation and crystallographic parameters (e.g., space group for centrosymmetric structures) .

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., NH₂ at C2, Cl at C3/C4).

- FTIR : Confirms hydroxyl (3200–3500 cm⁻¹) and aromatic amine (1600–1650 cm⁻¹) groups .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

Store in amber vials under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to light, moisture, or acidic/basic conditions to prevent degradation (e.g., oxidation of the hydroxyl group). Stability testing via HPLC (C18 column, acetonitrile-water gradient) monitors purity over time .

Advanced: What mechanistic insights exist for interactions between this compound and microbial enzymes?

Methodological Answer:

Studies on structurally similar chlorinated compounds (e.g., 3-(2,4-dichlorophenyl)-2-propenic methanol) suggest microbial degradation via Rhodococcus spp. involves:

- Oxidative pathways : Hydroxylation of the aromatic ring by cytochrome P450 enzymes.

- Dehalogenation : Sequential removal of Cl substituents via hydrolases .

Metabolites can be tracked using LC-MS/MS with negative ion mode for chlorinated intermediates .

Advanced: How does the crystal packing of this compound influence its physicochemical properties?

Methodological Answer:

SC-XRD data reveal intermolecular hydrogen bonds (N–H⋯O and O–H⋯Cl) that stabilize the crystal lattice. These interactions affect:

- Melting point : Higher melting points (≥175°C) correlate with dense H-bond networks.

- Solubility : Reduced solubility in nonpolar solvents due to polar interactions .

Advanced: What strategies are recommended for impurity profiling of this compound in pharmaceutical intermediates?

Methodological Answer:

- HPLC-DAD/ELSD : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to detect impurities like unreacted aldehyde or hydroxylated byproducts.

- Reference standards : Compare retention times with certified impurities (e.g., 2-amino-3,5-dibromophenylmethanol as a structural analog) .

Advanced: How can researchers investigate the environmental degradation pathways of this compound?

Methodological Answer:

- Soil/water microcosm studies : Incubate the compound with environmental samples and analyze degradation products via GC-MS.

- Isotope labeling : Use C-labeled analogs to trace metabolic intermediates .

Advanced: What solvent systems are optimal for studying the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Polar aprotic solvents : DMF or DMSO enhance nucleophilicity of the hydroxyl group.

- Base selection : K₂CO₃ or Cs₂CO₃ in dry THF facilitates O-alkylation without side reactions .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

- DFT calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G**) and compare theoretical vs. experimental chemical shifts.

- Variable-temperature NMR : Resolve dynamic effects (e.g., tautomerism) causing discrepancies .

Advanced: What computational tools predict the nonlinear optical (NLO) properties of this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.